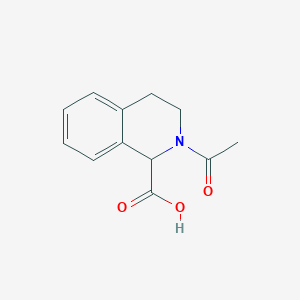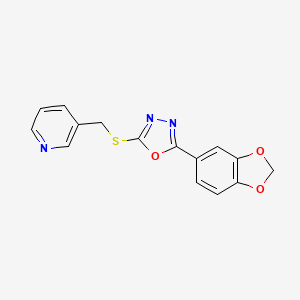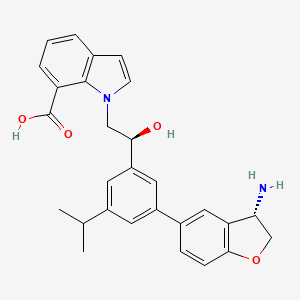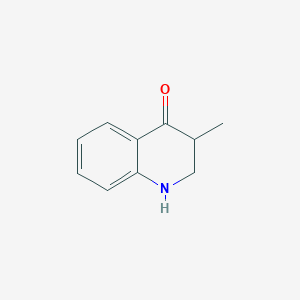
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ATIC) is a naturally occurring compound found in various plant species, including Mucuna pruriens and Peganum harmala. It is a member of the tetrahydroisoquinoline family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, ATIC has gained attention as a potential therapeutic agent for a variety of conditions, including Parkinson's disease and cancer.
作用机制
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the formation of toxic protein aggregates in the brain, as well as to possess antioxidant properties that may protect against oxidative stress. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and promote the survival of dopaminergic neurons in the brain. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in lab experiments include its natural origin, its ability to interact with multiple pathways, and its potential therapeutic properties. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies investigating the safety and efficacy of this compound in animal models and human clinical trials are needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with various reagents to produce this compound. Extraction from natural sources involves the isolation of this compound from plant material using various methods, including chromatography and extraction with organic solvents.
科学研究应用
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been the subject of numerous scientific studies investigating its potential therapeutic properties. In particular, studies have focused on its ability to prevent the formation of toxic protein aggregates in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIIAQSPJADNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)






![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)

